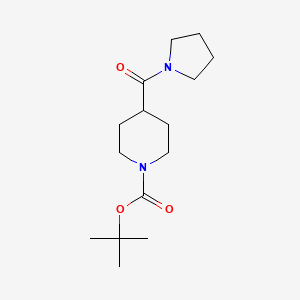

1-Boc-4-(pyrrolidinocarbonyl)piperidine

説明

1-Boc-4-(pyrrolidinocarbonyl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a pyrrolidine-2-carbonyl group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents. The Boc group enhances stability during synthetic processes, while the pyrrolidinocarbonyl moiety introduces hydrogen-bonding capabilities and modulates physicochemical properties such as solubility and lipophilicity .

特性

IUPAC Name |

tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNKYFWPIRLPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1-Boc-4-(pyrrolidinocarbonyl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to introduce the Boc protecting group, followed by the reaction with pyrrolidine-1-carboxylic acid to form the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.

化学反応の分析

1-Boc-4-(pyrrolidinocarbonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, resulting in the formation of the free amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-Boc-4-(pyrrolidinocarbonyl)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of bioactive molecules.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 1-Boc-4-(pyrrolidinocarbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that exert their effects through various mechanisms, including enzyme inhibition, receptor binding, and modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific bioactive molecules derived from this compound.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-Boc-4-(pyrrolidinocarbonyl)piperidine and analogous compounds:

| Compound Name | Substituent at Piperidine 4-Position | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Pyrrolidine-2-carbonyl | C15H25N2O3 | 281.37 g/mol | Boc, pyrrolidine, carbonyl |

| 1-Boc-4-(aminomethyl)piperidine | Aminomethyl | C11H22N2O2 | 214.30 g/mol | Boc, primary amine |

| 1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine | 4-Iodo-pyrazole | C13H20IN3O2 | 377.22 g/mol | Boc, pyrazole, iodine |

| 1-Boc-4-(morpholine-4-carbonyl)piperidine | Morpholine-4-carbonyl | C15H26N2O4 | 298.38 g/mol | Boc, morpholine, carbonyl |

| 1-Boc-4-(2-bromophenyl)piperidine | 2-Bromophenyl | C16H22BrNO2 | 340.26 g/mol | Boc, bromophenyl |

Key Observations :

- Electronic and Steric Effects: The pyrrolidinocarbonyl group introduces both hydrogen-bonding (via the carbonyl) and steric bulk, distinguishing it from simpler substituents like aminomethyl. Compared to morpholine derivatives, pyrrolidine lacks oxygen atoms, reducing polarity but enhancing lipophilicity .

- Reactivity: Bromophenyl and iodopyrazole substituents enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas carbonyl-containing groups (e.g., pyrrolidinocarbonyl) are more suited for amide bond formation .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 1-Boc-4-(morpholine-4-carbonyl)piperidine | 1-Boc-4-(aminomethyl)piperidine |

|---|---|---|---|

| LogP (Predicted) | 1.8–2.2 | 0.9–1.3 | 1.5–1.9 |

| Hydrogen Bond Acceptors | 3 | 4 | 2 |

| TPSA (Ų) | 58.3 | 67.8 | 45.6 |

| Solubility | Moderate in DMSO, DMF | High in polar aprotic solvents | Low in water |

Key Insights :

- The pyrrolidinocarbonyl derivative exhibits intermediate lipophilicity (LogP ~2.0), balancing membrane permeability and aqueous solubility.

- The aminomethyl analog’s lower TPSA and LogP favor passive diffusion, making it suitable for CNS-targeting prodrugs .

生物活性

1-Boc-4-(pyrrolidinocarbonyl)piperidine is a compound of significant interest in medicinal chemistry, particularly for its role as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound, with the CAS number 188979-06-8, features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring. This structural modification enhances its stability and reactivity in synthetic pathways.

Target Receptors:

The compound primarily acts as a precursor for GPR119 selective agonists. GPR119 is a G protein-coupled receptor implicated in glucose metabolism and insulin secretion. Activation of this receptor increases intracellular cyclic AMP (cAMP) levels, promoting insulin release from pancreatic beta cells.

Biochemical Pathways:

this compound influences several biochemical pathways:

- cAMP-PKA Pathway: This pathway is crucial for insulin secretion, where increased cAMP levels activate protein kinase A (PKA), leading to enhanced insulin release.

- Cell Signaling Modulation: The compound modulates various cell signaling pathways that affect gene expression and cellular metabolism.

In Vivo Studies

-

Anxiolytic Effects:

- In animal models, particularly female rats, acute exposure to the compound has demonstrated anxiolytic properties. This was evidenced by reduced anxiety-like behaviors in standard behavioral tests.

-

Caloric Intake Reduction:

- Experimental studies indicated that administration of this compound resulted in decreased caloric intake from hyper-caloric foods during binge-eating protocols in female rats.

-

Antimycobacterial Activity:

- The compound has shown potential as an antitubercular agent by inhibiting the growth of Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Associated with anxiolytic effects and reduced food intake.

- High Doses: May lead to different pharmacological outcomes, necessitating careful dosage considerations in therapeutic applications.

Case Study 1: GPR119 Agonism

A study demonstrated that compounds derived from this compound effectively activated GPR119, leading to increased insulin secretion in vitro. This suggests potential applications in managing type II diabetes through enhanced glycemic control.

Case Study 2: Antitubercular Activity

Research highlighted the efficacy of this compound against Mycobacterium tuberculosis, showcasing its potential as a novel treatment option for tuberculosis, especially in drug-resistant strains.

Chemical Reactions and Synthesis Applications

This compound participates in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding products using agents like potassium permanganate. |

| Reduction | Reduction reactions using lithium aluminum hydride yield reduced derivatives. |

| Nucleophilic Substitution | The Boc group can be replaced by other functional groups under acidic conditions. |

| Hydrolysis | Removal of the Boc group results in free amine formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。